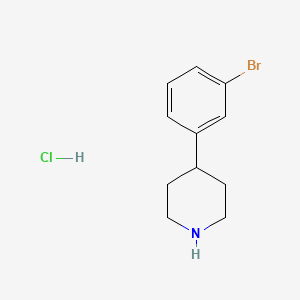
5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine
Overview
Description
5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine (5-Methylthiophen-2-yl-triazin-3-amine, or 5MTT) is a synthetic compound with a wide range of scientific applications. It is a nitrogen-containing heterocyclic compound with a five-membered ring structure, and is a derivative of 1,2,4-triazine. 5MTT has been used in a variety of research fields, including organic synthesis, medicinal chemistry, and drug development.
Scientific Research Applications
Antibacterial Activity
The antibacterial properties of compounds related to “5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine” have been studied extensively. Schiff bases derived from thiophene compounds have shown significant activity against both gram-positive and gram-negative bacteria . These compounds can be synthesized by condensation reactions and have been characterized using various spectroscopic methods. Their metal complexes, in particular, exhibit enhanced antibacterial effects, which could be utilized in the development of new therapeutic agents for bacterial infections.
Antifungal and Anti-inflammatory Applications
Thiophene derivatives are known for their antifungal and anti-inflammatory properties. The presence of sulfur, nitrogen, and oxygen donor atoms in these compounds allows them to form stable metal complexes that can act as potent antifungal and anti-inflammatory agents . This makes them valuable in the treatment of diseases caused by fungal infections and in reducing inflammation in various medical conditions.
Analgesic Properties
The analgesic (pain-relieving) effects of thiophene-based Schiff base metal complexes have been documented. These complexes can be used to develop new analgesic drugs that may offer an alternative to current pain management therapies . Their efficacy in pain relief could be explored further to understand the underlying mechanisms and potential applications in clinical settings.
Anticonvulsant Effects
Compounds containing the thiophene moiety have shown promise as anticonvulsants. These substances could be beneficial in the treatment of epilepsy and other seizure disorders. The development of new drugs with anticonvulsant properties based on thiophene derivatives could lead to more effective treatments for patients suffering from these conditions .
Antitubercular and Antioxidant Activities
The antitubercular activity of thiophene derivatives makes them candidates for the development of new treatments for tuberculosis. Additionally, their antioxidant properties suggest potential use in preventing oxidative stress-related diseases . Research into these applications could contribute to the discovery of novel drugs with dual antitubercular and antioxidant effects.
Anticancer Potential
Thiophene derivatives, including those related to “5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine,” have been explored for their anticancer properties. They have been found to inhibit various cancer cell lines and could be used to design new chemotherapeutic agents . The therapeutic importance of synthetic thiophene in medicinal chemistry highlights its potential in creating effective cancer treatments.
properties
IUPAC Name |
5-(5-methylthiophen-2-yl)-1,2,4-triazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-5-2-3-7(13-5)6-4-10-12-8(9)11-6/h2-4H,1H3,(H2,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYVQFLKKBYRBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CN=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylthiophen-2-yl)-1,2,4-triazin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(4-Aminophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1521626.png)

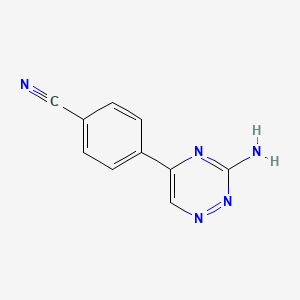
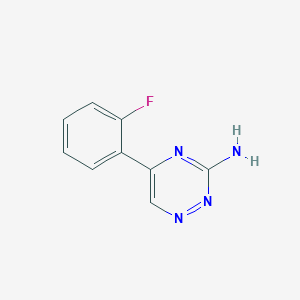

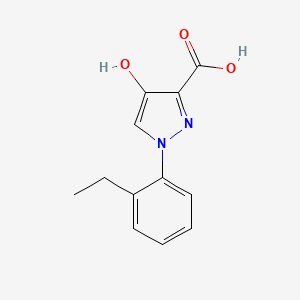

![3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid amide hydrochloride](/img/structure/B1521639.png)
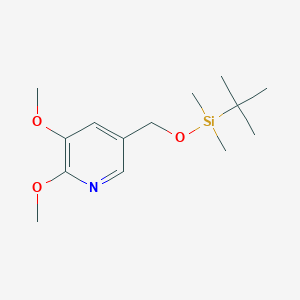
![6-Allyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1521642.png)


